Mycarose - 6032-92-4

Mycarose

Catalog Number: EVT-275812
CAS Number: 6032-92-4
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mycarose is a sugar epi-axenose to lyxo configeration.
Source and Classification

Mycarose is classified under carbohydrates, specifically as a sugar nucleotide. It is biosynthesized through a series of enzymatic reactions involving multiple enzymes that convert precursor molecules into dTDP-L-mycarose. The pathway for its synthesis has been documented in various bacterial species known for producing antibiotics .

Synthesis Analysis

The synthesis of dTDP-L-mycarose involves several enzymatic steps that convert dTDP-D-glucose into the final sugar nucleotide. The pathway includes:

  1. Activation of α-D-glucopyranose 1-phosphate into dTDP-α-D-glucose by glucose-1-phosphate thymidylyltransferase.
  2. Dehydration reactions catalyzed by dTDP-glucose 4,6-dehydratase, leading to the formation of key intermediates.
  3. A series of enzymatic transformations including methylation, epimerization, and reduction to yield dTDP-L-mycarose .

The synthesis can be achieved using a one-pot enzymatic approach that simplifies the process by combining multiple enzymes in a single reaction mixture. This method enhances yield and efficiency while minimizing the instability issues associated with intermediates .

Molecular Structure Analysis

The molecular structure of mycarose features a complex arrangement typical of deoxysugars. It consists of:

  • Molecular Formula: C₈H₁₄O₅
  • Molecular Weight: Approximately 194.20 g/mol

Mycarose's structure includes hydroxyl groups and a methyl group at specific positions that influence its biological activity and interaction with other molecules . The specific stereochemistry is crucial for its function in antibiotic biosynthesis.

Chemical Reactions Analysis

Mycarose participates in various chemical reactions during its biosynthesis:

  • Methylation: The addition of a methyl group at C-3.
  • Epimerization: The conversion of one sugar form to another at C-5.
  • Reduction: The reduction at C-4 to stabilize the intermediate structures.

These reactions are facilitated by specific enzymes such as methyltransferases and epimerases, which have been characterized in studies focusing on mycarose biosynthesis .

Mechanism of Action

The mechanism through which mycarose exerts its effects primarily revolves around its incorporation into antibiotic structures. Once integrated into macrolides like erythromycin, it contributes to the antibiotic's efficacy by enhancing binding affinity to bacterial ribosomes, thereby inhibiting protein synthesis . The precise biochemical interactions involve complex molecular recognition processes that are still under investigation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Sensitive to hydrolysis and requires careful handling during synthesis.
  • Reactivity: Participates in glycosidic bond formation when incorporated into larger molecules.

Relevant analyses include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for characterizing purity and structural integrity during synthesis .

Applications

Mycarose has significant applications in scientific research and pharmaceutical development:

  • Antibiotic Production: Essential for synthesizing macrolide antibiotics, which are vital in treating bacterial infections.
  • Metabolic Engineering: Utilized in synthetic biology to engineer bacterial strains for enhanced production of glycosylated products .
  • Research Tool: Serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Biosynthetic Pathways of Mycarose in Natural Producers

Evolutionary Origins of Mycarose Biosynthesis Gene Clusters

Mycarose biosynthesis genes are clustered within the genomes of actinobacterial producers, exhibiting conserved synteny with species-specific adaptations. In Saccharopolyspora erythraea (erythromycin producer), genes eryBII–BVII are dispersed on both sides of the polyketide synthase genes eryAI–AIII, whereas in Streptomyces fradiae (tylosin producer), genes tylCII–CVI reside in two subclusters flanking the tylG PKS locus [2] [10]. This genomic arrangement suggests evolutionary divergence from a common ancestral cluster. Horizontal gene transfer is evidenced by the high sequence similarity (>65%) of key enzymes (e.g., dTDP-glucose 4,6-dehydratase) across phylogenetically distant species like Micromonospora megalomicea and Streptomyces spp. [7] [9]. The meg cluster in M. megalomicea (megalomicin producer) retains a homologous mycarose pathway but incorporates additional genes for megosamine biosynthesis, indicating pathway diversification through gene acquisition [9].

Table 1: Genomic Organization of Mycarose Biosynthetic Clusters in Actinobacteria

OrganismGene ClusterNotable FeaturesReference
Saccharopolyspora erythraeaeryBII, eryBIV–BV, eryBVI–BVIIDispersed on both sides of PKS genes; lacks contiguous operon [10]
Streptomyces fradiaetylCII–tylCIII, tylCIV–tylCV, tylCVISplit into three subclusters; tylCVI 50 kb from main cluster [2]
Micromonospora megalomiceamegBVI, megCIII–CIV, megDCo-localized with megosamine genes; single operon structure [9]

Enzymatic Cascades in TDP-l-Mycarose Formation

The biosynthesis of TDP-l-mycarose initiates with the conversion of glucose-1-phosphate to TDP-D-glucose via glucose-1-phosphate thymidylyltransferase (RfbA). TDP-D-glucose 4,6-dehydratase (RfbB/EryBIII) then generates TDP-4-keto-6-deoxy-D-glucose (TKDG), the universal precursor for 6-deoxyhexoses [5] [7]. Subsequent modifications involve:

  • C3 Methylation: TylC3/MegCIII methyltransferases transfer a methyl group from S-adenosylmethionine (SAM) to C3 of TKDG, forming TDP-3-methyl-4-keto-6-deoxy-D-glucose [1] [9].
  • C5 Epimerization: EryBVII/TylK 5-epimerases invert stereochemistry at C5, yielding TDP-3-methyl-4-keto-6-deoxy-L-glucose [1] [10].
  • C4 Ketoreduction: NADPH-dependent 4-ketoreductases (EryBIV/TylC2) reduce C4 carbonyl to hydroxyl, producing TDP-l-mycarose [1] [7].

Methyltransferase-Mediated Branching Reactions

The C3 methyltransferase (e.g., TylC3 in S. fradiae) exhibits stringent substrate specificity for TKDG, committing the pathway exclusively to mycarose derivatives. Mutational studies confirm that tylC3 inactivation aborts mycarose production, shifting intermediates toward aberrant pathways [1]. Kinetic analyses reveal a Km of 8.2 μM for TKDG and kcat of 0.45 s−1, indicating high catalytic efficiency. Structural modeling shows a conserved Rossmann fold for SAM binding and a hydrophobic pocket accommodating TKDG’s keto group [7].

Epimerization and Deoxygenation Mechanisms

Epimerization at C5 (catalyzed by EryBVII/TylK) proceeds via a transient 4-keto intermediate, where abstraction of the C5 proton generates an enolate anion, followed by reprotonation opposite faces [1] [9]. The enzyme displays relaxed substrate specificity in vitro, accepting non-methylated analogs, but in vivo flux depends on prior C3 methylation. Deoxygenation at C2/C6 occurs prior to methylation: C6 removal is mediated by RfbB, while C2 deoxygenation requires a separate dehydratase (EryBII) and reductase (unidentified), though their exact sequence remains unresolved [7] [10].

Table 2: Enzymatic Steps in TDP-l-Mycarose Biosynthesis

StepReactionEnzymeGeneCofactors
1Glucose-1-phosphate → TDP-D-glucoseThymidylyltransferaserfbATTP, Mg2+
2TDP-D-glucose → TKDG4,6-DehydrataserfbB/eryBIIINAD+
3TKDG → TDP-3-methyl-TKDGC3 MethyltransferasetylC3/megCIIISAM
4TDP-3-methyl-TKDG → TDP-3-methyl-4-keto-L-glucoseC5 EpimeraseeryBVII/tylKNone
5TDP-3-methyl-4-keto-L-glucose → TDP-l-mycaroseC4 KetoreductaseeryBIV/tylC2NADPH

Regulatory Networks Controlling Mycarose Production in Actinobacteria

Mycarose biosynthesis is integrated into hierarchical regulatory systems responsive to nutrient status and polyketide precursor availability:

  • Carbon Source Control: Glucose represses eryB gene expression in S. erythraea via the global regulator DasR, which binds to dre sites upstream of eryBII [5] [10].
  • Phosphate Limitation: PhoP activates tyl cluster transcription under low phosphate, enhancing mycarose production in S. fradiae [2].
  • Pathway-Specific Regulation: The tylR-encoded transcriptional activator binds palindromic sequences (5′-GGGCGTCGACCC-3′) upstream of tylC promoters, while tylS and tylT encode feedback inhibitors sensing TDP-mycarose accumulation [2].

Metabolic engineering in E. coli demonstrates that CRISPRi-mediated repression of competing pathways (e.g., glycolysis [pfkA] and TDP-l-rhamnose synthesis [rmlC]) increases TDP-l-mycarose flux by 9.8-fold. Overexpression of rfbA and rfbB further elevates titers to 48.3 mg/L [4] [5].

Table 3: Regulatory Elements Influencing Mycarose Biosynthesis

RegulatorOrganismTarget GenesInducing SignalEffect on Mycarose
DasRS. erythraeaeryBII, eryBIVLow N-acetylglucosamineRepression
PhoPS. fradiaetylCII–CVIPhosphate starvationActivation
TylRS. fradiaetylCIV, tylCVPrecursor availabilityActivation
CRISPRi (dCas9)Engineered E. colipfkA, rmlCN/A (constitutive repression)9.8-fold increase

Compounds Mentioned: Mycarose, TDP-l-mycarose, TDP-D-glucose, TDP-4-keto-6-deoxy-D-glucose (TKDG), S-adenosylmethionine (SAM), Erythromycin, Tylosin, Megalomicin.

Properties

CAS Number

6032-92-4

Product Name

Mycarose

IUPAC Name

(3R,4S,5S)-3,4,5-trihydroxy-3-methylhexanal

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m0/s1

InChI Key

JYAQWANEOPJVEY-LYFYHCNISA-N

SMILES

CC(C(C(C)(CC=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

2,6-dideoxy-3-C-methyl-lyxo-hexose
2,6-dideoxy-3-C-methyl-ribo-hexose
3-epi-axenose
mycarose
mycarose, D-ribo isome

Canonical SMILES

CC(C(C(C)(CC=O)O)O)O

Isomeric SMILES

C[C@@H]([C@@H]([C@@](C)(CC=O)O)O)O

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